N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Zinc-Activated Channel (ZAC) Cys-loop receptor pharmacology Negative allosteric modulator (NAM)

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330201-03-1) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide chemical class. This class was identified through a compound library screen as the first series of selective antagonists of the Zinc-Activated Channel (ZAC), a Cys-loop ligand-gated ion channel.

Molecular Formula C17H10F3IN2OS
Molecular Weight 474.24
CAS No. 330201-03-1
Cat. No. B2380782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS330201-03-1
Molecular FormulaC17H10F3IN2OS
Molecular Weight474.24
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
InChIInChI=1S/C17H10F3IN2OS/c18-17(19,20)12-3-1-2-11(8-12)15(24)23-16-22-14(9-25-16)10-4-6-13(21)7-5-10/h1-9H,(H,22,23,24)
InChIKeyQNURRVNQTBMRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330201-03-1): Structural Classification and Core Pharmacophore


N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330201-03-1) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide chemical class. This class was identified through a compound library screen as the first series of selective antagonists of the Zinc-Activated Channel (ZAC), a Cys-loop ligand-gated ion channel [1]. The molecule incorporates a 4-iodophenyl substituent on the thiazole ring and a 3-trifluoromethyl group on the benzamide ring, a substitution pattern that places it within the structure–activity relationship (SAR) landscape of 1,3-thiazol-2-yl substituted benzamides explored in patent literature for neurogenic disorders [2].

Why N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide Cannot Be Swapped for Generic N-(thiazol-2-yl)-benzamides


The N-(thiazol-2-yl)-benzamide pharmacophore exhibits steep and non-linear SAR, where subtle alterations at the thiazole 4-position and benzamide 3-position produce profound shifts in ZAC antagonist potency and selectivity [1]. The lead analog TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) achieves an IC50 of 1–3 μM and demonstrates receptor selectivity across a panel of five Cys-loop receptors. Exchange of the 4-tert-butyl group for a 4-iodophenyl moiety (as in CAS 330201-03-1) introduces substantial steric bulk and an electron-rich halogen capable of halogen bonding, while replacement of the 3-fluoro with a 3-trifluoromethyl group alters both lipophilicity and electron-withdrawing character. These changes preclude simple substitution; procurement decisions must be guided by the specific substitution pattern because the iodophenyl and trifluoromethyl motifs each contribute distinct molecular recognition features that cannot be replicated by generic thiazole-benzamide intermediates.

Quantitative Differentiation Evidence for N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330201-03-1)


ZAC Antagonism: Class-Level Pharmacological Anchoring vs. the Prototype TTFB

CAS 330201-03-1 is a structural analog of TTFB, the first-in-class selective ZAC antagonist. While direct IC50 data for CAS 330201-03-1 have not been reported in the public domain, its scaffold—N-(thiazol-2-yl)-benzamide—has been pharmacologically validated. The lead compound TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) inhibits ZAC with an IC50 of 1–3 μM in Xenopus oocyte two-electrode voltage clamp (TEVC) electrophysiology assays [1]. TTFB is a confirmed negative allosteric modulator (NAM) and, critically, displays no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nAChR, α1β2γ2S GABAA, or α1 glycine receptors at 30 μM [1]. The 4-iodophenyl and 3-trifluoromethyl substituents in CAS 330201-03-1 represent deliberate structural departures from TTFB, designed to probe steric and electronic contributions to NAM potency and selectivity within the same validated chemotype. The absence of off-target activity for the class prototype provides a strong rationale for procuring CAS 330201-03-1 as an SAR probe.

Zinc-Activated Channel (ZAC) Cys-loop receptor pharmacology Negative allosteric modulator (NAM)

Iodophenyl-Thiazole Scaffold: Anti-Candida Activity as Structural Class Validation

The 4-(4-iodophenyl)thiazole substructure, which forms the core of CAS 330201-03-1, has independently demonstrated biological activity in a structurally related series. (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives were evaluated for in vitro anti-Candida activity against 27 clinical Candida isolates and exhibited promising inhibitory activity, particularly against Candida albicans and Candida krusei, compared to topical and systemic antifungal standards [1]. This provides cross-scaffold evidence that the 4-iodophenyl-thiazole moiety itself contributes to target engagement, distinct from alternative 4-substituents (e.g., 4-tert-butyl in TTFB) that have been profiled exclusively for ZAC antagonism.

Antifungal Candida albicans 4-iodophenylthiazole

Iodo Substituent as a Synthetic Handle: Late-Stage Diversification Advantage over Non-Halogenated Analogs

The iodine atom on the 4-phenyl ring of CAS 330201-03-1 constitutes a privileged synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), enabling late-stage diversification into a library of 4-substituted phenyl analogs from a single building block. In contrast, the non-halogenated 4-phenyl analog or the 4-tert-butyl analog (TTFB) lack this reactivity and preclude post-synthetic modification. Iodoarenes exhibit superior oxidative addition rates compared to the corresponding bromo- and chloroarenes, with relative reactivity of Ar-I > Ar-Br >> Ar-Cl in Pd(0)-catalyzed couplings [1]. This positions CAS 330201-03-1 as a versatile, advanced intermediate for parallel SAR campaigns that require rapid exploration of the 4-position steric and electronic space.

Cross-coupling Late-stage functionalization Iodoaryl chemistry

Procurement-Driven Application Scenarios for N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330201-03-1)


SAR Probe for Steric and Electronic Mapping of the ZAC Antagonist Pharmacophore

CAS 330201-03-1 serves as a rationally designed SAR probe to interrogate the steric tolerance and electronic requirements at the thiazole 4-position and benzamide 3-position of ZAC antagonists. The validated scaffold pharmacology of the N-(thiazol-2-yl)-benzamide class, demonstrated by the prototype TTFB (ZAC IC50 = 1–3 μM; selectivity confirmed across five Cys-loop receptors at 30 μM) [1], establishes a direct pharmacological baseline. The 4-iodophenyl and 3-trifluoromethyl substitutions in CAS 330201-03-1 represent deliberate, quantifiable departures from TTFB's 4-tert-butyl and 3-fluoro groups, enabling investigators to decouple steric, lipophilic, and electronic contributions to antagonist potency. This compound is appropriate for teams conducting electrophysiological profiling (TEVC or patch-clamp) in Xenopus oocytes or mammalian cells expressing recombinant ZAC.

Advanced Intermediate for Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

The 4-iodophenyl group in CAS 330201-03-1 is a privileged substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, with iodoarenes exhibiting the highest oxidative addition rates among aryl halides [2]. This enables a single procurement of CAS 330201-03-1 to serve as the entry point for generating a focused library of 4-substituted phenyl analogs—introducing aryl, alkynyl, or amine diversity—without the need for de novo synthesis of each analog from separate building blocks. This scenario is ideal for medicinal chemistry teams conducting iterative SAR campaigns where rapid turnaround at the thiazole 4-position is the rate-limiting step.

Antifungal Screening Leveraging the 4-Iodophenyl-Thiazole Substructure

Independent studies on (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives have demonstrated promising in vitro anti-Candida activity against clinical isolates of Candida albicans and Candida krusei [3]. Although CAS 330201-03-1 itself has not been profiled in antifungal assays, the shared 4-iodophenyl-thiazole substructure warrants its inclusion in antifungal screening cascades as a structurally distinct chemotype within the broader thiazole antifungal landscape. Procurement for this purpose is justified when the goal is to evaluate whether the benzamide-coupled scaffold retains or enhances the anti-Candida activity observed in the hydrazine series.

Quote Request

Request a Quote for N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.